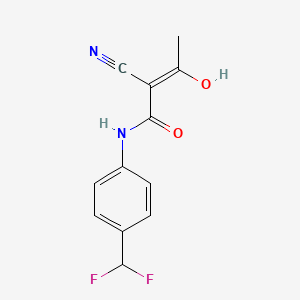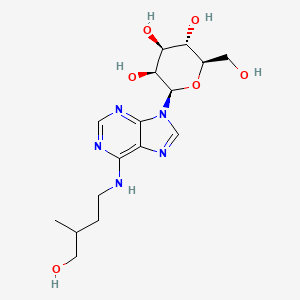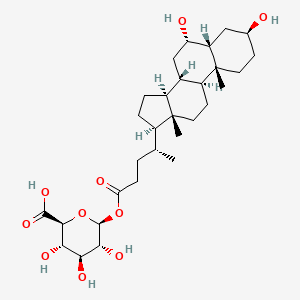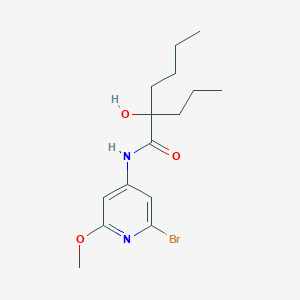![molecular formula C11H15N3O3S B13857297 4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone CAS No. 1094798-13-6](/img/structure/B13857297.png)
4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone is a complex organic compound with a unique structure that includes a piperazinone ring and a sulfonyl group attached to an aminophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-aminobenzylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then cyclized with a suitable reagent to form the piperazinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aminophenyl moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aminophenyl moiety.
Applications De Recherche Scientifique
4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazinone ring may also contribute to the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-aminophenyl methyl sulfone
- 4,4′-Diaminodiphenyl sulfone
- Bis(4-aminophenyl) sulfone
- Dapsone
Uniqueness
4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone is unique due to its combination of a piperazinone ring and a sulfonyl group attached to an aminophenyl moiety. This structure provides distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the piperazinone ring can enhance the compound’s stability and binding affinity, making it more effective in certain applications.
Propriétés
Numéro CAS |
1094798-13-6 |
|---|---|
Formule moléculaire |
C11H15N3O3S |
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
4-[(3-aminophenyl)methylsulfonyl]piperazin-2-one |
InChI |
InChI=1S/C11H15N3O3S/c12-10-3-1-2-9(6-10)8-18(16,17)14-5-4-13-11(15)7-14/h1-3,6H,4-5,7-8,12H2,(H,13,15) |
Clé InChI |
GIEITGQMJBSLMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(=O)N1)S(=O)(=O)CC2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


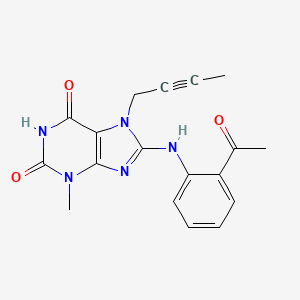
![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
![(S)-(9-(2-(Dimethylamino)ethyl)-4,7-dihydro-3H-pyrrolo[2,3-h]isoquinolin-3-yl)methyl Acetate](/img/structure/B13857229.png)
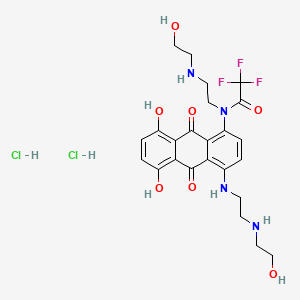
![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)
![O-Desbromo-pyrimidinyl O-[6-N-(N'-propyl)sulfamido-5-(4-bromophenyl)pyrimidin-4-yl] Macitentan](/img/structure/B13857245.png)


